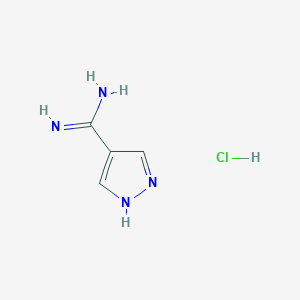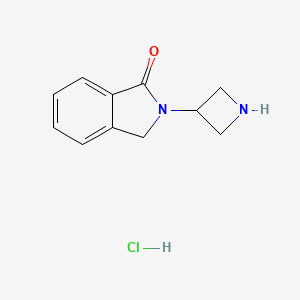![molecular formula C15H20BrN3 B13563301 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a 4-methylpiperazin-1-yl group attached via an ethyl linker. The molecular formula of this compound is C15H20BrN3, and it has a molecular weight of 322.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3, NaOAc) in suitable solvents.
Major Products Formed
Substitution: Various substituted indole derivatives.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Coupling: Complex biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another brominated indole derivative with potential anticancer and antiangiogenic activities.
2-bromo-6-(4-methylpiperazin-1-yl)pyrazine: A related compound with a pyrazine ring instead of an indole ring.
Uniqueness
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole is unique due to its specific substitution pattern and the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H20BrN3 |
|---|---|
Molekulargewicht |
322.24 g/mol |
IUPAC-Name |
6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]indole |
InChI |
InChI=1S/C15H20BrN3/c1-17-6-8-18(9-7-17)10-11-19-5-4-13-2-3-14(16)12-15(13)19/h2-5,12H,6-11H2,1H3 |
InChI-Schlüssel |
UPCQTHFPGQJEQB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCN2C=CC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)

![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)



![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)

